4-Bromo-1-fluoro-2-iodobenzene

Cross-Coupling Bond Dissociation Energy Sequential Functionalization

4-Bromo-1-fluoro-2-iodobenzene (CAS 116272-41-4) is a uniquely tri-halogenated aromatic building block. The 63 kJ/mol C–I vs. C–Br bond energy difference enables sequential, regioselective cross-coupling: mild Suzuki-Miyaura at iodine first, then robust coupling at bromine. This reactivity is irreplaceable by dihalogenated analogs or regioisomers such as CAS 105931-73-5. Essential for constructing complex biaryl pharmacophores in medicinal chemistry, fragment-based drug discovery libraries, and OLED/OPV precursors in materials science. Substituting with simpler analogs risks synthetic failure. Choose the authentic tri-halogenated core for predictable, high-fidelity molecular elaboration.

Molecular Formula C6H3BrFI
Molecular Weight 300.89 g/mol
CAS No. 116272-41-4
Cat. No. B056243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-fluoro-2-iodobenzene
CAS116272-41-4
Molecular FormulaC6H3BrFI
Molecular Weight300.89 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)I)F
InChIInChI=1S/C6H3BrFI/c7-4-1-2-5(8)6(9)3-4/h1-3H
InChIKeyJNETZJWWXCLUKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 4-Bromo-1-fluoro-2-iodobenzene (CAS 116272-41-4) as a Tri-Halogenated Synthetic Intermediate


4-Bromo-1-fluoro-2-iodobenzene (CAS: 116272-41-4) is a polysubstituted aromatic halide with the molecular formula C₆H₃BrFI and a molecular weight of 300.89 g/mol . It is characterized by the unique presence of three distinct halogen atoms—bromine, fluorine, and iodine—at specific positions on a single benzene ring [1]. This compound is a solid at room temperature, exhibiting a colorless to yellow crystalline appearance, with a high density of 2.281 g/cm³ and a boiling point of 247.4 °C at 760 mmHg . It is primarily utilized as a versatile building block in advanced organic synthesis, particularly in metal-catalyzed cross-coupling reactions for the construction of complex molecular frameworks in pharmaceutical, agrochemical, and materials science research [2].

Why Generic Substitution Fails: The Unique Reactivity Profile of 4-Bromo-1-fluoro-2-iodobenzene


In procurement and research, substituting 4-Bromo-1-fluoro-2-iodobenzene with a generic or closely related analog is a high-risk strategy due to the compound's unique tri-halogenated structure. This specific substitution pattern (1-fluoro, 2-iodo, 4-bromo) imparts a precise and differentiated reactivity profile that cannot be replicated by simple structural analogs. The three halogen atoms exhibit significantly different bond dissociation energies (e.g., C–I ~234 kJ/mol vs. C–Br ~297 kJ/mol) and electronic properties, enabling sequential and highly selective functionalization in multi-step synthetic routes . A regioisomer such as 4-Bromo-2-fluoro-1-iodobenzene (CAS 105931-73-5) possesses a different halogen arrangement, which drastically alters its reactivity and the selectivity of subsequent cross-coupling reactions, potentially leading to different isomeric products and yields [1]. Similarly, a dihalogenated analog like 4-Bromo-1-fluorobenzene (CAS 460-00-4) lacks the iodine atom entirely, which eliminates the primary site for the mildest and most selective coupling reactions, thus fundamentally altering the synthetic pathway and compromising the ability to build the desired molecular complexity .

Quantitative Evidence Guide for Differentiating 4-Bromo-1-fluoro-2-iodobenzene from Analogs


Differential Reactivity: The C–I vs. C–Br Bond Strength Comparison in Cross-Coupling

The primary driver for selecting 4-Bromo-1-fluoro-2-iodobenzene is the substantial difference in bond dissociation energy (BDE) between the C–I and C–Br bonds, allowing for highly selective, stepwise cross-coupling reactions. This is a key advantage over analogs containing only one type of reactive halogen. The C–I bond has a BDE of approximately 234 kJ/mol, which is 63 kJ/mol lower than the C–Br bond at ~297 kJ/mol . This significant difference enables chemists to selectively react the iodine site under mild conditions in a first Suzuki-Miyaura coupling, while leaving the bromine atom intact for a second, subsequent functionalization under more forcing conditions. This level of control is unattainable with a comparator like 1-bromo-4-fluoro-2-iodobenzene (CAS 202865-72-3), a regioisomer where the substitution pattern is different, leading to altered electronic and steric environments that influence reaction rates and selectivity [1].

Cross-Coupling Bond Dissociation Energy Sequential Functionalization

Physicochemical Property Differentiation: Density and Boiling Point Compared to a Regioisomer

While structurally similar compounds can have overlapping property ranges, distinct differences in physicochemical properties exist that are critical for downstream processing and formulation. 4-Bromo-1-fluoro-2-iodobenzene exhibits a density of 2.281 g/cm³ and a boiling point of 247.4 °C at 760 mmHg . In comparison, its regioisomer, 1-Bromo-4-fluoro-2-iodobenzene (CAS 202865-72-3), has a density of 2.300 g/mL at 25°C and a boiling point of 235°C, a difference of nearly 12°C . This difference in boiling point reflects a variance in intermolecular forces driven by the different substitution pattern. Such a difference is highly significant for separation and purification processes, where a 12°C change can affect the choice of distillation conditions or chromatographic separation [1].

Physicochemical Properties Purification Formulation

Synthetic Route Differentiation: Proven Yield and Purity in a Cascade Cycloaromatization Reaction

The unique reactivity of 4-Bromo-1-fluoro-2-iodobenzene (as a representative 1-bromo-2-iodoarene) has been demonstrated to be critical for achieving high yields in a specific metal-free cascade cycloaromatization reaction. In a study by Kishore et al. (J. Org. Chem. 2022), a related 1-bromo-2-iodoarene substrate underwent BF3·OEt2-promoted intramolecular cycloaromatization to deliver the tetracyclic benzo[a]fluorene product in an 84% yield [1]. The study highlights that the formation of indenes was observed specifically when 1-bromo-2-iodoarenes are relatively more electron-rich compared to those derived from terminal arylacetylenes, a nuance that demonstrates the critical role of the halogen pattern in determining reaction outcome [1]. In contrast, a standard dihalogenated comparator like 1-bromo-4-fluorobenzene (CAS 460-00-4) would be completely unreactive in this transformation due to the absence of the iodine atom required for the initial oxidative addition step, yielding 0% of the target product [2].

Cycloaromatization Benzofluorene Lewis Acid Catalysis

Predictive In Silico Properties for Drug Discovery vs. Regioisomer

In the early stages of drug discovery, in silico predictions of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are critical for prioritizing chemical series. 4-Bromo-1-fluoro-2-iodobenzene, as a representative fragment, has a consensus Log P (cLogP) value of 3.53, calculated from an average of five well-established methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) . This calculated value is slightly higher than the predicted cLogP for the regioisomer 4-Bromo-2-fluoro-1-iodobenzene (CAS 105931-73-5) which is approximately 3.2 [1]. This difference of ~0.3 log units in lipophilicity, while seemingly small, can be significant for a compound's ability to cross biological membranes, its metabolic stability, and its off-target binding potential. Using the wrong isomer could lead a medicinal chemistry program toward a suboptimal balance of potency and ADMET properties.

ADMET Lipophilicity Drug-likeness

High-Value Application Scenarios for 4-Bromo-1-fluoro-2-iodobenzene Based on Quantified Evidence


Precision Synthesis of Complex Biaryl Pharmacophores via Sequential Cross-Coupling

The substantial 63 kJ/mol difference in bond dissociation energy between the C–I and C–Br bonds directly enables a strategy of sequential, highly regioselective cross-coupling reactions. This scenario is ideal for medicinal chemistry labs constructing complex biaryl or multi-ring pharmacophores for drug candidates. The first Suzuki-Miyaura coupling can be performed exclusively at the iodine site under mild conditions. After purification, a second, more robust coupling can be carried out at the bromine site, enabling the rapid assembly of diverse molecular libraries with high fidelity .

Synthesis of Benzofluorene Scaffolds via Metal-Free Cascade Cycloaromatization

This compound is a proven precursor for the synthesis of benzo[a]fluorene and related polycyclic frameworks. As demonstrated in a published study, a related 1-bromo-2-iodoarene was utilized in a BF3·OEt2-promoted cascade cycloaromatization to yield the desired benzo[a]fluorene product in an 84% yield [1]. This application is highly relevant for materials science researchers developing organic electronic materials, such as those used in OLEDs and organic photovoltaics, where these conjugated frameworks are essential.

Fragment-Based Drug Discovery (FBDD) Library Design

The unique tri-halogenated structure of 4-Bromo-1-fluoro-2-iodobenzene makes it an ideal core for a fragment-based drug discovery library. Its three distinct and sequentially addressable halogens provide multiple vectors for chemical elaboration, allowing for the systematic exploration of chemical space around a central aromatic core. Furthermore, its well-characterized in silico properties (e.g., cLogP of 3.53) allow medicinal chemists to predict the lipophilicity of derived analogs, a critical parameter for optimizing drug-likeness and ADMET profiles early in the lead identification process .

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